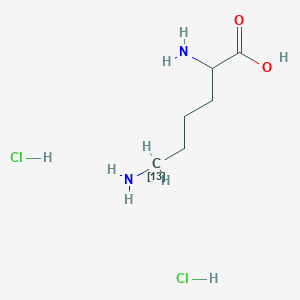

DL-Lysine-6-13C dihydrochloride

Description

Principles of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their stable (non-radioactive) isotopes. sepscience.com These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are naturally occurring but at much lower abundances than their lighter counterparts (¹²C, ¹⁴N, and ¹H, respectively). The key principle behind this technique is that isotopically labeled molecules are chemically identical to their unlabeled forms and are therefore processed by cells in the same manner.

The primary advantage of using stable isotopes is that they can be differentiated from their more abundant, lighter counterparts by analytical techniques that are sensitive to mass differences, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When a ¹³C-labeled compound is introduced into a biological system, its journey through various metabolic pathways can be traced by detecting the incorporation of the ¹³C atom into downstream metabolites. This allows researchers to elucidate metabolic fluxes, identify active and inactive pathways, and quantify the turnover rates of biomolecules like proteins.

One common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing an amino acid labeled with a stable isotope. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in labeled versus unlabeled media, researchers can achieve precise relative quantification of protein levels.

Significance of Lysine (B10760008) as a Biological Precursor in Research

Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its fundamental role is as a building block for protein synthesis. Beyond this primary function, lysine is a precursor to a variety of important molecules and is involved in numerous biological processes.

It plays a crucial role in the cross-linking of collagen polypeptides, which is vital for the stability and tensile strength of connective tissues. Lysine is also a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. Furthermore, lysine metabolism is linked to the production of glutamate (B1630785), a major excitatory neurotransmitter in the mammalian central nervous system. medchemexpress.com In plants, lysine metabolic pathways are not only important for development but are also implicated in stress responses. medchemexpress.com

The presence of two amino groups in lysine makes it a frequent site for post-translational modifications, such as methylation and acetylation, which can regulate gene expression and protein function. nih.gov Given its central role in these varied and critical biological functions, labeled lysine isotopes are invaluable tools for studying protein synthesis and degradation, metabolic pathway flux, and epigenetic regulation.

Academic Relevance of DL-Lysine-6-13C Dihydrochloride (B599025) as a Research Tool

DL-Lysine-6-¹³C dihydrochloride is a specific isotopically labeled form of lysine where the carbon atom at the 6-position of the lysine backbone is replaced with a ¹³C isotope. It is supplied as a racemic mixture, containing both the D- and L-enantiomers, in a stable dihydrochloride salt form. While the L-form is the biologically active enantiomer in protein synthesis, the DL-form can be utilized in specific research applications, particularly as an internal standard for analytical chemistry.

The primary academic relevance of DL-Lysine-6-¹³C dihydrochloride lies in its application in metabolomic profiling and metabolic pathway analysis. sigmaaldrich.com When used in conjunction with mass spectrometry, it serves as a precise internal standard for the quantification of lysine and its metabolites in complex biological samples. sepscience.comsigmaaldrich.com The known mass shift of +1 due to the ¹³C atom allows for its clear differentiation from the naturally occurring ¹²C-lysine. sigmaaldrich.com

This compound is particularly valuable in studies of inborn errors of metabolism, where accurate quantification of amino acids is crucial for diagnosis and monitoring. nih.govnih.gov For instance, in conditions affecting lysine catabolism, tracing the fate of the ¹³C label can help elucidate the specific enzymatic steps that are impaired.

Furthermore, DL-Lysine-6-¹³C dihydrochloride is employed in high-resolution NMR spectroscopy to study protein structure and dynamics. The ¹³C label provides a specific nuclear spin that can be observed to probe the local environment of the lysine residue within a protein.

While many in vivo metabolic studies preferentially use the pure L-enantiomer to specifically track protein synthesis, the DL-form provides a cost-effective and stable standard for a range of analytical and research applications.

Physicochemical Properties of DL-Lysine-6-13C Dihydrochloride

| Property | Value |

|---|---|

| Chemical Formula | H₂N¹³CH₂(CH₂)₃CH(NH₂)CO₂H · 2HCl |

| Molecular Weight | 220.10 g/mol |

| CAS Number | 127488-93-1 |

| Isotopic Purity | 99 atom % ¹³C |

| Mass Shift | M+1 |

| Melting Point | 190 °C (literature) |

| Form | Solid |

This data is based on information from chemical suppliers. sigmaaldrich.com

Research Applications of this compound

| Application Area | Description |

|---|---|

| Metabolomic Profiling | Used as an internal standard in mass spectrometry-based metabolomics for the accurate quantification of lysine in biological fluids and tissues. |

| Metabolic Pathway Analysis | Enables the tracing of lysine metabolism through various biochemical pathways to identify and quantify flux through specific routes. |

| High-Resolution NMR Spectroscopy | Employed as a probe to study the structure and dynamics of proteins and other biomolecules containing lysine. |

| Clinical Chemistry | Serves as an analytical standard in the development and validation of diagnostic tests for metabolic disorders, including inborn errors of metabolism. |

| Stable Isotope Probing | Utilized in environmental microbiology to trace the assimilation of lysine by microbial communities. |

This table summarizes the described applications from technical documentation. sigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

127488-93-1 |

|---|---|

Molecular Formula |

C6H16Cl2N2O2 |

Molecular Weight |

220.10 g/mol |

IUPAC Name |

2,6-diamino(613C)hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1;; |

InChI Key |

JBBURJFZIMRPCZ-KBPZJAOKSA-N |

Isomeric SMILES |

C(C[13CH2]N)CC(C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of Dl Lysine 6 13c Dihydrochloride

Chemical Synthesis Pathways for Carbon-13 Isotope Incorporation

Chemical synthesis offers a direct and highly controllable route for the introduction of isotopic labels into specific molecular positions. The synthesis of DL-Lysine-6-¹³C dihydrochloride (B599025) involves multi-step processes where a ¹³C-labeled precursor is incorporated into the lysine (B10760008) backbone.

Strategies for Regiospecific ¹³C-Labeling at the C-6 Position

The key challenge in synthesizing DL-Lysine-6-¹³C dihydrochloride is the regiospecific introduction of the ¹³C isotope at the C-6 position. One effective strategy involves the use of a ¹³C-labeled starting material that will ultimately become the C-6 carbon of the lysine molecule. A common approach is to utilize a malonic ester synthesis or similar methods that allow for the extension of a carbon chain.

For instance, a synthetic route can commence with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), which serves as the source of the ¹³C isotope. This can be reacted with a suitable haloalkane to introduce the labeled carbon at the desired position. Subsequent chemical transformations, including hydrolysis, reduction, and amination steps, are then employed to construct the final lysine molecule. The use of protecting groups for the amino and carboxyl functionalities is essential to prevent unwanted side reactions and ensure the desired connectivity.

An alternative enantioselective synthesis approach for preparing specifically ¹³C-labeled L-lysine has been described, which can be adapted for the synthesis of the DL-racemic mixture. nih.gov This method starts from simple, commercially available, and highly enriched starting materials. The introduction of the chiral center is based on a general method starting from the bis-lactim ether of cyclo-(D-Val-Gly). By choosing the appropriate ¹³C-labeled precursor, the isotope can be specifically incorporated at various positions, including C-6. nih.gov For the synthesis of [5,6-¹³C₂]-L-lysine, [1,2-¹³C₂]-acetonitrile has been utilized as the labeled precursor. nih.gov A similar strategy employing a singly labeled precursor would yield the desired [6-¹³C]-lysine.

Optimization of Reaction Conditions for Isotopic Purity and Yield

The choice of purification methods at intermediate and final stages is also crucial for ensuring high isotopic and chemical purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly employed to separate the desired product from unreacted starting materials, byproducts, and unlabeled or incorrectly labeled species. sielc.comjpt.com The final product is typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and determine the isotopic enrichment. nih.gov

| Parameter | Condition | Effect on Purity/Yield |

| Starting Material | High isotopic enrichment (>99%) | Ensures high isotopic purity of the final product. |

| Reaction Temperature | Optimized for each step | Can influence reaction rate and minimize side reactions. |

| Catalyst | Efficient and selective | Maximizes conversion to the desired product. |

| Purification | Multi-step chromatography/recrystallization | Removes impurities and increases chemical and isotopic purity. |

Biotechnological Production Routes via Fermentation

Biotechnological methods, particularly microbial fermentation, present an alternative and often more sustainable approach to producing isotopically labeled amino acids. This route leverages the metabolic pathways of microorganisms to synthesize the target compound from a ¹³C-labeled carbon source.

Microbial Strains and Genetic Engineering for Labeled Lysine Production

The primary microorganisms used for the industrial production of L-lysine are Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov These bacteria have been extensively studied and genetically engineered to overproduce L-lysine. For the production of ¹³C-labeled lysine, these strains are cultivated in a medium where the primary carbon source, typically glucose, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose). tandfonline.comnih.gov

Metabolic engineering plays a crucial role in optimizing these microbial cell factories. Key strategies include:

Overexpression of key enzymes: Increasing the expression of enzymes in the lysine biosynthesis pathway can enhance the carbon flux towards lysine.

Deregulation of feedback inhibition: Modifying key enzymes to be less sensitive to feedback inhibition by lysine can prevent the downregulation of the biosynthetic pathway.

Elimination of competing pathways: Knocking out genes that divert metabolic intermediates to other products can increase the availability of precursors for lysine synthesis. frontiersin.org

Enhancing cofactor supply: The synthesis of lysine is an NADPH-dependent process. Engineering the central carbon metabolism to increase the intracellular supply of NADPH can significantly boost lysine production. asm.org

While these methods are primarily developed for L-lysine production, the resulting ¹³C-labeled L-lysine can be subsequently converted to DL-lysine through enzymatic racemization. Lysine racemase is an enzyme that can catalyze the interconversion of L- and D-lysine. nih.gov By expressing a lysine racemase gene in a suitable host or by using the purified enzyme, an enantiomerically pure sample of L-lysine can be converted into a racemic mixture of DL-lysine.

Optimization of Fermentation Medium and Culture Parameters for ¹³C Enrichment

The composition of the fermentation medium and the control of culture parameters are critical for maximizing the yield and isotopic enrichment of the target compound. The medium must contain all the necessary nutrients for cell growth and product formation, with the ¹³C-labeled substrate as the primary carbon source.

Key parameters that are optimized during fermentation include:

Carbon Source Concentration: The concentration of the ¹³C-labeled glucose needs to be carefully controlled to support both cell growth and lysine production without being wasteful.

Nitrogen Source: The type and concentration of the nitrogen source can influence cell growth and product formation.

Temperature: The temperature is maintained at the optimal growth temperature for the specific microbial strain, usually between 24°C and 37°C. youtube.com

Dissolved Oxygen: As an aerobic process, the supply of dissolved oxygen is critical for cell respiration and lysine production. nih.gov

Fed-batch fermentation is a commonly used strategy to achieve high cell densities and high product titers. youtube.com In this approach, the ¹³C-labeled carbon source is fed to the culture at a controlled rate to avoid substrate inhibition and to maintain optimal production conditions.

| Parameter | Optimal Range | Impact on ¹³C Enrichment and Yield |

| ¹³C-Glucose Concentration | Varies with strain and process | Affects biomass and product yield. |

| pH | 5.0 - 9.0 | Influences enzyme kinetics and cell viability. |

| Temperature | 24 - 37 °C | Affects microbial growth rate and metabolism. |

| Dissolved Oxygen | Maintained at optimal levels | Crucial for aerobic respiration and energy production. |

Downstream Processing and Purification Techniques for Isotope-Labeled Lysine

After the fermentation is complete, the ¹³C-labeled lysine must be separated and purified from the fermentation broth, which contains a complex mixture of cells, residual media components, and other metabolic byproducts. The downstream processing typically involves several steps:

Cell Separation: The microbial cells are removed from the broth, usually by centrifugation or microfiltration. researchgate.net

Initial Purification: Ion-exchange chromatography is a widely used method for the initial purification of lysine from the clarified broth. nih.govresearchgate.net Lysine, being a basic amino acid, can be effectively captured on a cation-exchange resin and then eluted with a change in pH or ionic strength.

Further Purification and Concentration: The eluate from the ion-exchange column may be further purified and concentrated using techniques such as evaporation and crystallization. researchgate.net

Final Polishing: For high-purity applications, additional chromatographic steps, such as reversed-phase HPLC, may be employed. sielc.com

The final product, DL-Lysine-6-¹³C dihydrochloride, is obtained after the racemization step (if starting from L-lysine) and subsequent conversion to the dihydrochloride salt, followed by drying. The purity and isotopic enrichment of the final product are verified using analytical techniques like HPLC, NMR, and MS.

| Step | Technique | Purpose |

| 1. Cell Removal | Centrifugation/Microfiltration | Separation of biomass from the fermentation broth. |

| 2. Primary Purification | Ion-Exchange Chromatography | Capture and initial purification of lysine. |

| 3. Concentration | Evaporation | Removal of excess solvent. |

| 4. Final Purification | Crystallization/HPLC | To achieve high chemical and isotopic purity. |

Characterization of Isotopic Abundance and Chemical Purity in Synthesized Compounds

To ensure the synthesized DL-Lysine-6-13C dihydrochloride meets the stringent requirements for research applications, it undergoes rigorous analysis to confirm its chemical purity and the precise level of isotopic enrichment. The primary analytical methods employed for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is a critical tool for verifying the successful incorporation of the ¹³C isotope. The introduction of a ¹³C atom in place of a ¹²C atom results in a predictable mass increase of approximately 1.00335 Daltons. High-resolution mass spectrometry (HRMS) can detect this mass shift with high accuracy, confirming that the labeling has occurred acs.org. By analyzing the mass-to-charge (m/z) ratio, scientists can confirm the molecular weight of the compound and determine the isotopic enrichment, which is typically expected to be 98-99 atom % ¹³C for such labeled compounds sigmaaldrich.comisotope.com. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, which helps to confirm that the label is located at the specific C-6 position by analyzing the mass of the resulting fragments nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is the definitive method for confirming the position of the isotopic label. Since the natural abundance of ¹³C is only about 1.1%, in a standard ¹³C NMR spectrum of an unlabeled compound, all carbon signals are relatively small. However, in DL-Lysine-6-13C, the signal corresponding to the C-6 carbon is dramatically enhanced due to its enrichment to over 98% nih.gov. This provides unambiguous evidence of the label's specific location within the molecule. The chemical shifts in the spectrum are compared against reference spectra for unlabeled lysine to identify each carbon atom researchgate.nethmdb.cahmdb.ca.

The following interactive table summarizes the analytical techniques used for characterization.

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Weight & Isotopic Enrichment | A mass shift of ~+1 Da compared to the unlabeled standard. Isotopic purity typically ≥98%. |

| ¹³C NMR Spectroscopy | Position of Isotopic Label | Significant signal enhancement at the chemical shift corresponding to the C-6 carbon. |

| ¹H NMR Spectroscopy | Chemical Structure and Purity | A spectrum consistent with the lysine structure, confirming the absence of impurities. |

| HPLC | Chemical Purity | A single major peak indicating high purity (typically >98%). |

This second interactive table provides typical ¹³C NMR chemical shifts for the carbon atoms in lysine, illustrating where the isotopic enrichment would be observed.

| Carbon Atom | Approximate Chemical Shift (ppm) | Expected Observation for this compound |

| C1 (Carboxyl) | ~174 | Natural abundance signal |

| C2 (Alpha-carbon) | ~55 | Natural abundance signal |

| C3 | ~30 | Natural abundance signal |

| C4 | ~22 | Natural abundance signal |

| C5 | ~39 | Natural abundance signal |

| C6 (Epsilon-carbon) | ~40 | Highly enhanced signal |

Through these synthetic and analytical methodologies, researchers can be confident in the quality and specifications of the this compound they employ in their studies, leading to more accurate and reliable experimental outcomes.

Advanced Analytical Techniques for Detection and Quantification of Dl Lysine 6 13c Dihydrochloride in Research Applications

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable tool for the analysis of biomolecules. The use of stable isotope-labeled internal standards, such as DL-Lysine-6-¹³C dihydrochloride (B599025), is fundamental to achieving accurate and reproducible quantification. These standards, being chemically identical to their endogenous counterparts but differing in mass, co-elute during chromatographic separation and co-ionize in the mass spectrometer, allowing for the correction of variations in sample preparation and instrument response. google.comckisotopes.com

Quantitative Proteomics via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis. In proteomics, a common application of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comyoutube.comyoutube.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing an isotopically labeled amino acid, such as ¹³C-labeled lysine (B10760008). thermofisher.comacs.org

Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. After experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are digested into peptides. When analyzed by mass spectrometry, the peptides containing the ¹³C-labeled lysine will exhibit a predictable mass shift compared to their unlabeled counterparts. The relative peak intensities of the isotopic pairs in the mass spectrum directly correspond to the relative abundance of the protein in the two cell populations, allowing for precise quantification of changes in protein expression. thermofisher.comyoutube.comacs.org This technique has been successfully applied to study protein expression dynamics in various cell lines. thermofisher.com

Table 1: SILAC Experimental Workflow using ¹³C-Labeled Lysine

| Step | Description |

| Cell Culture | Two cell populations are grown in either "light" medium (unlabeled lysine) or "heavy" medium (¹³C-labeled lysine). |

| Protein Labeling | The ¹³C-labeled lysine is incorporated into the proteins of the "heavy" cell population during translation. thermofisher.com |

| Sample Combination | Equal amounts of protein from the "light" and "heavy" populations are mixed. |

| Protein Digestion | The combined protein mixture is enzymatically digested to generate peptides. |

| Mass Spectrometry | The peptide mixture is analyzed by LC-MS/MS. |

| Quantification | The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide isotopic pairs. acs.org |

Application in Metabolomics Profiling and Flux Analysis

DL-Lysine-6-¹³C dihydrochloride is also a valuable tracer in metabolomics for profiling and metabolic flux analysis (MFA). google.comnih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. youtube.comyoutube.com By introducing a ¹³C-labeled substrate like lysine into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites. nih.govplos.orgnih.gov

The labeling patterns of these metabolites, determined by mass spectrometry, provide a detailed map of active metabolic pathways. nih.govnih.gov For instance, studies in microorganisms have utilized ¹³C-labeled lysine to elucidate the intracellular flux distributions in amino acid production pathways. nih.govnih.gov This approach has revealed significant insights into how organisms adapt their metabolism under different growth conditions. plos.orgnih.gov The analysis of mass isotopomer distributions in key metabolites allows for the calculation of relative pathway activities, providing a functional readout of the metabolic state. nih.govnih.gov

Isotope Ratio Mass Spectrometry for Precise Enrichment Measurement

High-resolution mass spectrometry plays a crucial role in accurately measuring the enrichment of ¹³C in biological molecules. nih.govnih.govacs.org Isotope Ratio Mass Spectrometry (IRMS) can determine the precise ratio of heavy to light isotopes in a sample with high precision. In the context of studies using DL-Lysine-6-¹³C dihydrochloride, IRMS can quantify the degree of ¹³C incorporation into proteins and other metabolites. nih.govnih.gov

This precise measurement of isotopic enrichment is critical for validating the completeness of labeling in SILAC experiments and for obtaining accurate quantitative data in metabolic flux analysis. nih.gov The ability of high-resolution instruments to resolve the isotopic fine structure of peptides allows for the unequivocal assignment of ¹³C enrichment levels, even in complex mixtures. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to confirm the specific location of the ¹³C label within the peptide sequence, ensuring the integrity of the tracer study. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state. sigmaaldrich.comnih.gov The incorporation of ¹³C isotopes, such as in DL-Lysine-6-¹³C dihydrochloride, significantly enhances the utility of NMR for studying proteins and other biomolecules. sigmaaldrich.comsigmaaldrich.com

¹³C NMR for Structural Elucidation and Isotope Position Verification

¹³C NMR spectroscopy provides detailed information about the carbon backbone of a molecule. When a protein is labeled with ¹³C at a specific site, such as the C-6 position of lysine, the corresponding signal in the ¹³C NMR spectrum is enhanced, facilitating its assignment and analysis. copernicus.orgresearchgate.net This selective labeling simplifies complex spectra and allows for the focused study of specific regions within a protein. nih.gov

The chemical shift of the ¹³C nucleus is highly sensitive to its local chemical environment. Therefore, ¹³C NMR can be used to probe the conformational state of the lysine side chain and to detect changes in its environment upon ligand binding or protein-protein interaction. copernicus.orgnih.gov Furthermore, ¹³C NMR is an essential tool for verifying the position and extent of isotopic labeling in a molecule, ensuring the quality and reliability of the labeled compound for subsequent experiments. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for L-Lysine

| Atom | Chemical Shift (ppm) |

| Cα | 57.190 |

| Cβ | 32.628 |

| Cγ | 24.145 |

| Cδ | 29.137 |

| Cε | 41.754 |

| C' (carboxyl) | 177.484 |

| Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000043 for L-Lysine at pH 7.4 and 298K. bmrb.io |

Utility in Biomolecular NMR for Labeled Protein Studies

The use of ¹³C-labeled lysine is particularly valuable in biomolecular NMR studies of proteins. nih.govresearchgate.netzobio.com By incorporating ¹³C-labeled lysine into a protein, researchers can utilize a variety of multidimensional NMR experiments, such as the [¹H, ¹³C]-Heteronuclear Single Quantum Coherence ([¹H, ¹³C]-HSQC) experiment, to study the structure and dynamics of the protein. nih.gov

These experiments provide correlations between the ¹H and ¹³C nuclei, allowing for the assignment of resonances to specific atoms within the lysine side chains. nih.gov Changes in the chemical shifts or intensities of these signals upon the addition of a binding partner can be used to map the interaction interface and to determine the affinity of the interaction. nih.gov This approach has been successfully used to study protein-protein interactions and to screen for small molecule ligands that bind to lysine-rich regions of proteins. nih.govresearchgate.netzobio.com The ability to selectively label lysine residues provides a powerful tool for dissecting the molecular mechanisms of protein function. nih.govnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical chemistry of isotopically labeled compounds, providing the necessary selectivity and sensitivity for their detection and quantification. For DL-Lysine-6-13C dihydrochloride, a stable isotope-labeled (SIL) amino acid, chromatographic methods are essential for verifying its purity and for its use in various research applications. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed analysis and quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the analytical purity of raw materials, including isotopically labeled compounds like this compound. The primary goal of an HPLC purity method is to separate the main compound from any potential impurities, which may include precursors, by-products from the synthesis, or degradation products. Given that lysine is a polar, non-chromophoric molecule, its analysis by HPLC often requires specific chromatographic modes and detection strategies.

The purity of lysine products is commonly determined using HPLC, with assays showing purities of ≥98% being typical. sigmaaldrich.com For a compound like this compound, the analytical approach is similar to its unlabeled counterpart. The introduction of a ¹³C isotope at the C6 position does not significantly alter the physicochemical properties that govern chromatographic separation, such as polarity or ionic character. Therefore, established HPLC methods for DL-Lysine can be readily adapted.

Common HPLC methods for lysine analysis include ion-exchange chromatography (IEC) and reversed-phase (RP) chromatography with pre- or post-column derivatization. europa.eunih.gov

Ion-Exchange Chromatography (IEC): This is a robust method for separating amino acids based on their net charge. Lysine, with its two amino groups, is basic and carries a positive charge at acidic to neutral pH. It is separated on a cation-exchange column, and elution is typically achieved by increasing the ionic strength or pH of the mobile phase. europa.eu

Reversed-Phase (RP) HPLC: As lysine is highly polar, it has poor retention on standard C18 or C8 reversed-phase columns. To overcome this, derivatization is employed. A derivatizing agent reacts with the primary amino groups of lysine to form a less polar, UV-active or fluorescent derivative. This allows for excellent separation on RP columns and highly sensitive detection. mdpi.com Another approach is the use of ion-pairing agents in the mobile phase, which form a neutral complex with the charged lysine molecule, allowing it to be retained on an RP column.

Detection for non-chromophoric compounds like lysine often involves derivatization to attach a chromophore or fluorophore. Post-column derivatization with ninhydrin (B49086) followed by visible light detection is a classic and reliable method. europa.eu Alternatively, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorescence detection. nih.gov When assessing the purity of this compound, the key is to develop a method with sufficient resolution to separate it from any unlabeled lysine and other related impurities.

Table 1: Example HPLC Parameters for Purity Assessment of Lysine

This table outlines typical starting conditions for an HPLC method for lysine analysis, which can be adapted for this compound.

| Parameter | Ion-Exchange Chromatography (IEC) | Reversed-Phase HPLC (with Derivatization) |

| Column | Strong Cation Exchange Column | C18, 5 µm (e.g., 4.6 mm × 250 mm) nih.gov |

| Mobile Phase | Sodium Citrate Buffer Gradient europa.eu | A: Aqueous buffer (e.g., Sodium Acetate) B: Organic (e.g., Acetonitrile/Methanol) mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min nih.gov |

| Detection | VIS (Post-column with Ninhydrin) europa.eu | Fluorescence (Pre-column with OPA) nih.gov |

| Column Temp. | 35 - 60 °C | Ambient to 40 °C |

| Injection Vol. | 10 - 20 µL | 10 - 20 µL mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Compound Analysis

The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful analytical tool that combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass detection. For this compound, LC-MS is the definitive technique for its unambiguous identification and accurate quantification in complex biological matrices. nih.gov This is particularly crucial in metabolic research and pharmacokinetic studies where the labeled lysine is used as a tracer or an internal standard. nih.govsfu.ca

In LC-MS analysis, the chromatographic step serves to separate the target analyte from other matrix components. Hydrophilic Interaction Chromatography (HILIC) is often preferred for underivatized amino acids as it provides better retention for polar compounds compared to traditional reversed-phase chromatography. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions. nih.gov ESI is a soft ionization technique that minimizes fragmentation, usually producing a protonated molecular ion [M+H]⁺ for lysine. For this compound, the mass of this ion will be higher than that of unlabeled lysine, allowing the mass spectrometer to easily distinguish between them.

For quantitative studies, tandem mass spectrometry (MS/MS) is commonly employed, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific parent ion (e.g., the [M+H]⁺ of DL-Lysine-6-13C) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific and sensitive "transition" that minimizes interference from co-eluting compounds from the matrix. researchgate.net The use of a stable isotope-labeled internal standard, which may be another isotopologue of lysine (e.g., labeled with ¹⁵N or deuterium), is standard practice to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for Lysine Analysis

This table provides typical parameters for the quantitative analysis of lysine using LC-MS/MS, applicable to its ¹³C-labeled form.

| Parameter | Typical Setting |

| LC System | UPLC/UHPLC System |

| Column | HILIC (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm) nih.gov |

| Mobile Phase A | 100 mM Ammonium (B1175870) Formate in Water nih.gov |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v) nih.gov |

| Flow Rate | 0.6 mL/min nih.gov |

| Column Temp. | 35 °C nih.gov |

| Ionization Mode | ESI, Positive nih.gov |

| MS Detection | Tandem Quadrupole (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Applications of Dl Lysine 6 13c Dihydrochloride in Dynamic Biochemical and Cellular Systems

Elucidation of Protein Turnover and Proteostasis Dynamics

Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health, or proteostasis. This process allows cells to adapt to new conditions, remove damaged proteins, and regulate signaling pathways. DL-Lysine-6-13C dihydrochloride (B599025) is a key tool for quantifying these dynamics.

Measurement of Whole-Body Protein Synthesis Rates in Animal Models

Determining protein synthesis rates across an entire organism is crucial for understanding the metabolic responses to nutrition, disease, and aging. In animal models, this is often achieved by introducing a ¹³C-labeled amino acid into the diet and measuring its rate of incorporation into proteins in various tissues. nih.gov

In a typical study design, animals such as mice or rats are fed a diet where the standard lysine (B10760008) is replaced with DL-Lysine-6-¹³C dihydrochloride. nih.govmsbioworks.com Tissues are then collected at different time points, and the ratio of heavy (¹³C) to light (¹²C) lysine in the protein pool is measured by mass spectrometry. units.it This allows for the calculation of the fractional synthesis rate (FSR) of proteins. For example, studies in growing rats using injections of labeled lysine have successfully estimated rates of whole-body protein synthesis, accretion, and degradation. nih.gov Research comparing different labeled precursors, such as [¹³C₆]lysine and heavy water ([²H₂]O), has shown that both methods can yield comparable turnover rates for proteins, though careful measurement of the precursor enrichment is critical for accuracy with amino acid tracers. nih.gov These in vivo labeling strategies are invaluable for obtaining a holistic view of protein metabolism in a physiological context. nih.gov

Table 1: Representative Data from an in vivo Protein Turnover Study in Mice

| Tissue | Protein | Half-life (days) |

| Liver | Albumin | 2.5 |

| Muscle | Myosin | 30.1 |

| Brain | GFAP | 18.5 |

| Heart | Troponin I | 5.7 |

This table contains illustrative data based on findings from multiple in vivo protein turnover studies.

Determination of Protein Degradation Kinetics in Biological Systems

While protein synthesis is directly measured by the incorporation of the ¹³C label, protein degradation rates are often inferred from the dynamics of protein turnover. The rate of degradation (k_deg) can be calculated by tracking the disappearance of a pre-labeled protein pool over time in a pulse-chase experiment or by measuring the difference between the rate of synthesis and the net change in protein abundance. liverpool.ac.uk

In a typical experiment, cells are first cultured in a medium containing heavy lysine (e.g., DL-Lysine-6-¹³C) until their proteins are fully labeled. They are then switched to a "light" medium containing unlabeled lysine. The rate at which the heavy-labeled proteins disappear provides a direct measure of their degradation kinetics. liverpool.ac.uk This approach reveals that different proteins turn over at vastly different rates, from minutes to months, a key feature of cellular regulation. liverpool.ac.uk The degradation of specific proteins is often mediated by the ubiquitin-proteasome system, where proteins are tagged with ubiquitin chains, signaling their destruction. nih.govnih.gov The linkage of these ubiquitin chains, for instance at lysine 48 (K48), often determines the protein's fate. nih.govnih.gov

Utilization in Dynamic Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)

Dynamic SILAC (dSILAC) is a widely used method to measure protein turnover in cell culture. nih.govresearchgate.net In this approach, cells are grown in a standard "light" medium and then switched to a "heavy" medium containing DL-Lysine-6-¹³C dihydrochloride (often along with a heavy version of arginine). nih.govresearchgate.net Samples are collected at various time points after the switch.

By analyzing the ratio of heavy to light peptides with mass spectrometry, researchers can track the incorporation of the heavy label into each protein over time. nih.gov This provides a detailed picture of the synthesis rate for thousands of proteins simultaneously. This technique has been applied to numerous biological systems, including studying protein stability in human cancer cells and analyzing turnover in primary cultured neurons and glia. liverpool.ac.ukspringernature.com The ratio of the heavy (newly synthesized) to light (pre-existing) protein fraction at different time points allows for the calculation of individual protein turnover rates. nih.gov

Implementation of Pulsed Stable Isotope Labeling (pSILAC) for Time-Resolved Studies

Pulsed SILAC (pSILAC) is a variation of the SILAC method that focuses on capturing protein dynamics over short time frames. nih.govwikipedia.org Instead of waiting for proteins to become fully labeled, pSILAC involves introducing the heavy amino acid, such as DL-Lysine-6-¹³C dihydrochloride, for a short "pulse." wikipedia.orgnih.gov This allows for the specific measurement of de novo protein synthesis during that window. nih.gov

This technique is particularly powerful for studying cellular responses to stimuli. For instance, two cell populations can be compared: one is pulsed with a "medium-heavy" labeled amino acid, and the other with a "heavy" one. This allows for the direct quantification of relative changes in protein synthesis rates following a specific treatment. researchgate.net pSILAC has been instrumental in revealing the temporal dynamics of proteomes, such as how cells adjust their protein production in response to stress or during differentiation. nih.govnih.gov

Table 2: Comparison of SILAC Methodologies

| Method | Principle | Primary Application |

| Classic SILAC | Full labeling of proteomes with light vs. heavy amino acids for relative quantification at a single endpoint. | Comparing protein abundance between two steady-state conditions. |

| Dynamic SILAC (dSILAC) | Switching from light to heavy medium and tracking label incorporation over a time course. | Measuring absolute protein synthesis and turnover rates. nih.govresearchgate.net |

| Pulsed SILAC (pSILAC) | Short-term labeling with heavy amino acids to capture newly synthesized proteins within a specific time window. | Measuring changes in protein synthesis rates in response to stimuli. nih.govnih.gov |

| Pulse-Chase SILAC | Full labeling with a heavy amino acid, followed by a switch to light medium to track the disappearance of the label. | Directly measuring protein degradation rates. nih.gov |

Spatiotemporal Analysis of Protein Turnover within Subcellular Compartments

Proteins function in specific subcellular locations, and their turnover can vary significantly between compartments. To investigate these spatial dynamics, SILAC-based methods are combined with techniques for subcellular fractionation or proximity labeling. nih.govnih.gov

In one approach, cells labeled with ¹³C-lysine are fractionated to isolate specific organelles like the nucleus, mitochondria, or endoplasmic reticulum (ER). Subsequent mass spectrometry analysis reveals the turnover rates of proteins within each compartment. nih.gov This has shown, for example, that the turnover of proteins within large complexes, like the ribosome or spliceosome, can be highly coordinated. nih.gov

A more recent innovation, termed prox-SILAC, combines pSILAC with proximity-dependent labeling (such as APEX2). nih.gov In this method, an enzyme is targeted to a specific subcellular location (e.g., the mitochondrial matrix). This enzyme then biotinylates nearby proteins. By performing pSILAC and then enriching for these biotinylated proteins, researchers can specifically measure the turnover of newly synthesized proteins within that precise microenvironment. nih.gov This powerful technique has revealed heterogeneous turnover dynamics within macromolecular machines like mitochondrial respiratory complexes, providing insights into their assembly and maintenance. nih.gov

Tracing Metabolic Pathways and Flux Analysis

Beyond tracking the fate of intact amino acids into proteins, the ¹³C label from DL-Lysine-6-¹³C dihydrochloride can be used to trace the path of carbon atoms through various metabolic networks. This is the basis of ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. d-nb.infonih.gov

When cells metabolize ¹³C-labeled lysine, the ¹³C atoms can be incorporated into other molecules. By analyzing the specific patterns of ¹³C enrichment (isotopomer distributions) in downstream metabolites, researchers can deduce the activity of different metabolic pathways. nih.gov For example, ¹³C-MFA has been used to study lysine biosynthesis in bacteria, identifying key enzymatic steps and bottlenecks in the production pathway. nih.gov In cancer research, ¹³C-MFA helps to uncover how cancer cells rewire their metabolism to support rapid growth, for instance, by altering pathways like the TCA cycle or the pentose (B10789219) phosphate (B84403) pathway. d-nb.infomit.edu Tracing the carbons from specific precursors like ¹³C-lysine provides critical constraints for computational models that calculate the flux through the entire metabolic network, offering a quantitative map of cellular metabolism. researchgate.net

Research on Lysine's Specific Biochemical Roles

Beyond its use in tracking metabolic pathways, DL-Lysine-6-13C dihydrochloride also facilitates research into the specific functions of lysine in various cellular activities.

Numerous enzymes use lysine as a substrate. By using this compound, scientists can investigate the mechanisms and kinetics of these enzymatic reactions. For example, the activity of enzymes that modify lysine can be studied by tracing the incorporation of the ¹³C label into the modified lysine products. This provides valuable data on how these enzymes function.

Research into Collagen Crosslinking Mechanisms

The stable isotope-labeled compound, this compound, serves as a powerful tool in elucidating the intricate mechanisms of collagen crosslinking. This process is fundamental to the structural integrity and stability of connective tissues throughout the body. By incorporating a carbon-13 (¹³C) isotope at the sixth position of the lysine molecule, researchers can effectively trace the journey of lysine as it becomes integrated into collagen and subsequently participates in the formation of covalent cross-links. nih.govlifetein.com

The initial step in collagen crosslinking involves the enzymatic modification of specific lysine and hydroxylysine residues by lysyl oxidase, converting them into reactive aldehydes. nih.govnih.gov These aldehydes then undergo a series of spontaneous condensation reactions to form a variety of intra- and intermolecular cross-links, which are crucial for the tensile strength of collagen fibrils. nih.govnih.gov

The use of ¹³C-labeled lysine allows for the precise tracking of these pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov For instance, researchers can introduce DL-Lysine-6-¹³C dihydrochloride into cell cultures or animal models. acs.orgnih.gov As the cells synthesize collagen, they incorporate the labeled lysine. Subsequent analysis of the collagen allows for the identification and quantification of the specific cross-link types that contain the ¹³C label. This provides direct evidence of the lysine-derived crosslinking pathways active in a particular tissue or experimental condition. acs.orgnih.gov

One significant area of investigation has been the re-evaluation of long-held beliefs about the nature of mature collagen cross-links. For years, it was thought that certain cross-links, such as histidinohydroxylysinonorleucine (HHL), were key mature structures. nih.govnih.gov However, studies utilizing mass spectrometry have challenged this, suggesting that HHL may, in some cases, be an artifact of the analytical process rather than a naturally occurring cross-link. nih.gov The use of stable isotope labeling with compounds like DL-Lysine-6-¹³C dihydrochloride can provide definitive data to resolve such questions by tracing the exact molecular origins of the atoms within the cross-link structure.

Table 1: Research Findings on Collagen Crosslinking using ¹³C-Labeled Lysine

| Research Focus | Key Finding | Analytical Technique(s) |

| Identification of Cross-link Precursors | Confirmed the role of lysine aldehydes as primary precursors in the crosslinking cascade. | Mass Spectrometry |

| Elucidation of Cross-link Structures | Helped differentiate between naturally occurring cross-links and analytical artifacts. | Mass Spectrometry, NMR Spectroscopy |

| Quantification of Cross-link Formation | Enabled the measurement of the rate and extent of specific cross-link formation in various tissues. | Mass Spectrometry |

Examination of Carnitine Biosynthesis Pathways

DL-Lysine-6-¹³C dihydrochloride is also instrumental in unraveling the metabolic pathway of carnitine biosynthesis. nih.gov Carnitine is a vital quaternary ammonium (B1175870) compound that plays a critical role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.govresearchgate.net The carbon backbone of carnitine is derived from the essential amino acid lysine. nih.govresearchgate.net

The biosynthesis of carnitine is a multi-step process that begins with the methylation of lysine residues within proteins. researchgate.net These trimethylated lysine residues are then released through protein hydrolysis and serve as the initial substrate for a series of enzymatic reactions that ultimately yield carnitine. researchgate.net By using DL-Lysine-6-¹³C dihydrochloride as a tracer, researchers can follow the incorporation of the labeled carbon atom from lysine into the various intermediates of the carnitine biosynthesis pathway and into the final carnitine molecule itself. nih.gov

Early studies using radiolabeled lysine, such as DL-[6-¹⁴C]lysine, provided foundational evidence that the carbon chain of lysine is incorporated into carnitine. nih.gov More recent and sophisticated studies can employ stable isotope tracers like DL-Lysine-6-¹³C dihydrochloride in conjunction with mass spectrometry-based metabolomics. nih.govnih.gov This approach allows for a more detailed and quantitative analysis of the flux through the carnitine biosynthesis pathway. nih.govnih.gov For example, by administering the labeled lysine and then measuring the ¹³C-enrichment in downstream metabolites such as γ-butyrobetaine and carnitine, researchers can determine the rate of synthesis and identify potential regulatory points or enzymatic defects in the pathway. nih.govnih.gov

These investigations are crucial for understanding conditions associated with carnitine deficiency, which can arise from either genetic defects in the biosynthetic enzymes or transporters, or from dietary insufficiency. nih.gov By precisely mapping the flow of carbon from lysine to carnitine, the use of DL-Lysine-6-¹³C dihydrochloride provides invaluable insights into the fundamental biology of this essential metabolic pathway.

Table 2: Key Intermediates in Carnitine Biosynthesis from Lysine

| Intermediate | Role in Pathway |

| Trimethyllysine | The initial substrate derived from the breakdown of proteins containing methylated lysine. |

| 3-Hydroxy-N6-trimethyllysine | Formed by the hydroxylation of trimethyllysine. |

| 4-N-Trimethylaminobutyraldehyde | An intermediate formed from the cleavage of 3-hydroxy-N6-trimethyllysine. |

| γ-Butyrobetaine | The immediate precursor to carnitine, formed by the oxidation of 4-N-trimethylaminobutyraldehyde. |

| L-Carnitine | The final product, synthesized by the hydroxylation of γ-butyrobetaine. |

Experimental Design and Methodological Considerations in Stable Isotope Tracing Studies

Design of In Vivo Isotope Tracing Experiments in Animal Models

In vivo stable isotope tracing studies using animal models offer a powerful approach to understanding systemic and tissue-specific metabolism in a physiologically relevant context. The design of these experiments is critical for obtaining meaningful data on metabolic fluxes and pathway activities.

Controlled Administration Protocols for Labeled Compounds (e.g., Dietary Supplementation)

The administration of the labeled compound is a pivotal step in designing in vivo tracing experiments. A common and effective method is dietary supplementation, where the stable isotope-labeled compound, such as 13C-labeled L-lysine, is incorporated into the animal's feed. isotope.com This approach allows for the metabolic labeling of proteins and other molecules over a defined period. For instance, specialized mouse feed kits containing 13C-labeled L-lysine are commercially available for this purpose. isotope.com The goal is to achieve a steady-state enrichment of the tracer in the body, which is crucial for many kinetic analyses. The duration of the labeling period can be varied depending on the research question, from short-term to non-generational labeling over several weeks. msbioworks.com

Another administration route is oral gavage, which allows for a bolus dose of the tracer. nih.gov This method is particularly useful for studying the dynamic changes in metabolite labeling over a shorter timescale, such as hours. nih.gov The choice between continuous dietary supplementation and bolus administration depends on the specific metabolic pathways and turnover rates being investigated.

Strategic Sampling of Biological Matrices (e.g., Plasma, Tissue Biopsies, Exhaled Carbon Dioxide)

To capture a comprehensive picture of the tracer's fate, it is essential to strategically sample various biological matrices. Common samples include:

Plasma: Provides a window into the systemic circulation of the labeled compound and its metabolites. Plasma samples can be collected at multiple time points to track the appearance and disappearance of labeled molecules. msbioworks.com

Tissue Biopsies: Offer insights into tissue-specific metabolism. Different organs and tissues will exhibit distinct patterns of isotope incorporation, reflecting their unique metabolic functions. msbioworks.comnih.gov For example, analyzing liver, brain, and skeletal muscle can reveal how microbiota-derived metabolites are distributed and utilized by host organs. nih.gov

Exhaled Carbon Dioxide: The collection and analysis of exhaled air for 13CO2 can provide a measure of the whole-body oxidation of the 13C-labeled substrate.

The timing of sample collection is critical and should be designed to capture the key dynamic phases of isotope enrichment and dilution. For instance, time-course analyses with sampling at multiple points (e.g., 6, 12, and 24 hours post-administration) can reveal the temporal dynamics of metabolite labeling in different tissues. nih.gov

Advanced Kinetic Modeling for Isotope Enrichment and Dilution Data

The data generated from stable isotope tracing experiments are often complex, representing the dynamic process of isotope incorporation and turnover. Advanced kinetic modeling is employed to interpret these data and extract quantitative metabolic flux rates. nih.gov These models are mathematical representations of the metabolic network that can simulate the flow of the isotope tracer through various pathways.

By fitting the model to the experimentally measured isotope enrichment data, researchers can estimate key metabolic parameters. nih.gov For example, kinetic models have been developed to determine tricarboxylic acid (TCA) cycle flux from 13C nuclear magnetic resonance (NMR) spectroscopy data of glutamate (B1630785) enrichment. nih.gov These models can account for factors such as the interconversion rates between different metabolite pools. nih.gov It is important to note that computer simulations and theoretical analyses can help identify the sensitivity of the model to different parameters, guiding the experimental design and data interpretation. nih.gov

Design of In Vitro and Cell Culture-Based Isotope Tracing Experiments

In vitro and cell culture-based isotope tracing experiments provide a more controlled environment to dissect cellular metabolism, free from the systemic complexities of whole animal models. These experiments are instrumental in understanding cell-autonomous metabolic processes.

Culture Medium Supplementation for Uniform or Pulsed Labeling Regimens

A fundamental aspect of in vitro tracing is the supplementation of the culture medium with the stable isotope-labeled compound. Researchers can choose between two primary labeling strategies:

Uniform Labeling: In this approach, cells are cultured for an extended period in a medium where a specific nutrient, such as lysine (B10760008), is completely replaced with its 13C-labeled counterpart. nih.gov This method aims to achieve a steady-state labeling of intracellular metabolites and macromolecules, which is useful for metabolic flux analysis and identifying active metabolic pathways. nih.govnih.gov

Pulsed Labeling: This involves introducing the labeled compound for a shorter, defined period. This "pulse" allows for the tracking of the short-term fate of the tracer and can be used to study the kinetics of specific metabolic reactions and the turnover rates of proteins and other biomolecules.

The choice of the labeled substrate is also critical. While fully 13C-labeled glucose and glutamine are common tracers, using labeled amino acids like 13C-lysine can provide specific insights into protein synthesis and amino acid metabolism. pnas.org Custom-made media can be designed to contain a specific profile of labeled and unlabeled nutrients to probe particular metabolic questions. nih.gov

Subcellular Fractionation Techniques for Compartmental Metabolic Analysis

Cells are not homogenous entities; they are compartmentalized into various organelles, each with distinct metabolic functions. To understand the spatial organization of metabolism, subcellular fractionation techniques are employed to isolate different cellular compartments, such as the cytoplasm, mitochondria, and nucleus, prior to metabolic analysis. youtube.com

Comparative Analysis of Different Stable Isotope Precursors in Research Studies

In stable isotope tracing, the selection of an appropriate isotopic precursor is a critical decision that profoundly influences the experimental outcomes and their interpretation. The choice of tracer, such as DL-Lysine-6-13C dihydrochloride (B599025), is dictated by the specific biological questions being addressed, the metabolic pathways under investigation, and the analytical platforms available. A comparative analysis with other common lysine tracers reveals the unique advantages and disadvantages of each.

The primary distinction between lysine tracers lies in the specific isotope used (e.g., ¹³C, ¹⁵N, ²H), the number of isotopic labels per molecule, the position of the labels, and the stereochemistry of the amino acid (L- or DL-form).

One of the most widely used lysine tracers in quantitative proteomics is uniformly labeled L-Lysine (¹³C₆), often employed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are cultured in media where natural ("light") lysine is replaced by "heavy" L-Lysine-¹³C₆. springernature.com This results in the incorporation of the heavy lysine into all newly synthesized proteins. When combined with a control cell population grown in light media, the relative abundance of proteins can be precisely quantified by mass spectrometry based on the intensity ratios of the heavy and light peptide pairs. nih.gov Dual-labeling with both ¹³C and ¹⁵N (e.g., L-Lysine-¹³C₆,¹⁵N₂) further increases the mass shift, which can enhance the resolution and accuracy of quantification, especially in complex samples.

In contrast, DL-Lysine-6-¹³C dihydrochloride is a singly labeled tracer. This means that only one carbon atom (at the C6 position) is a ¹³C isotope. This results in a smaller mass shift (M+1) compared to uniformly labeled lysine (M+6). While this smaller shift is readily detectable by modern high-resolution mass spectrometers, it may be more susceptible to spectral interference from the natural isotopic abundance of other elements in complex biological samples.

A significant consideration for DL-Lysine-6-¹³C is its racemic nature, containing both D- and L-isomers. In mammalian systems, L-lysine is the primary isomer incorporated into proteins. The D-isomer, however, is not inert and can be metabolized through alternative pathways. For instance, D-lysine can be converted to L-pipecolate via the action of D-amino acid oxidase. Therefore, studies using a DL-lysine tracer must account for the metabolic fate of the D-isomer, which may contribute to the labeling of downstream metabolites not directly derived from L-lysine catabolism. This adds a layer of complexity to data interpretation compared to using a pure L-lysine tracer.

The choice between a single-labeled and a uniformly labeled tracer also has implications for metabolic flux analysis. Uniformly labeled tracers can provide more comprehensive information about the fate of the entire carbon skeleton of a molecule as it is broken down and re-incorporated into other metabolites. A single label at the C6 position of lysine, as in DL-Lysine-6-¹³C, is particularly useful for tracking the fate of this specific carbon atom. For example, in the catabolism of lysine, the C6 carbon has a distinct fate in different pathways, and a tracer labeled at this position can help to elucidate the relative activity of these pathways.

The following table provides a comparative overview of different lysine stable isotope precursors:

| Feature | DL-Lysine-6-¹³C | L-Lysine-¹³C₆ | L-Lysine-¹³C₆,¹⁵N₂ |

| Isotopic Labeling | Single ¹³C | Uniform ¹³C | Uniform ¹³C, ¹⁵N |

| Mass Shift (vs. light) | M+1 | M+6 | M+8 |

| Stereochemistry | Racemic (D and L) | L-isomer | L-isomer |

| Primary Application | Metabolic tracing, internal standard | Quantitative proteomics (SILAC) | Quantitative proteomics (SILAC) |

| Advantages | Cost-effective, tracks specific carbon | High mass shift, well-established for proteomics | Highest mass shift, enhanced accuracy |

| Disadvantages | Potential for D-isomer metabolism, smaller mass shift | Higher cost | Highest cost |

Data Processing and Statistical Interpretation in Isotopic Tracing Experiments

The data generated from stable isotope tracing experiments using precursors like DL-Lysine-6-¹³C dihydrochloride are complex and require a systematic approach for processing and statistical interpretation. The general workflow involves several key stages, from initial data acquisition to biological interpretation.

Data Acquisition and Pre-processing:

The primary analytical technique for stable isotope tracing is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). The mass spectrometer detects the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopically labeled and unlabeled molecules.

The raw data from the mass spectrometer consists of a list of m/z values and their corresponding intensities. The first step in data processing is often peak picking and feature detection to identify all the ion signals in the sample. This is followed by retention time alignment across different samples to ensure that the same compound is being compared.

Isotopologue Distribution Analysis:

For a given metabolite, the mass spectrometer will detect a series of peaks corresponding to the monoisotopic peak (M0, containing no heavy isotopes) and the isotopologues containing one or more heavy isotopes (M+1, M+2, etc.). The relative abundance of these isotopologues forms the mass isotopologue distribution (MID).

When using DL-Lysine-6-¹³C, the intact amino acid will show an M+1 peak corresponding to the incorporation of the single ¹³C atom. The intensity of this M+1 peak relative to the M0 peak provides a measure of the enrichment of the tracer in the lysine pool. As this labeled lysine is incorporated into other metabolites, the ¹³C label will be transferred, and the MID of these downstream compounds will change accordingly.

A crucial step in processing is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). All naturally occurring molecules have a certain percentage of heavy isotopes, which contribute to the M+1, M+2, etc. peaks. These natural abundances must be mathematically subtracted to determine the true enrichment from the isotopic tracer.

Statistical Interpretation:

Once the corrected MIDs are calculated, statistical analysis is performed to identify significant changes in labeling patterns between different experimental conditions. Standard statistical tests such as the Student's t-test or analysis of variance (ANOVA) can be used to compare the fractional enrichment of specific isotopologues. nih.gov

Given the large number of metabolites often analyzed in a single experiment (metabolomics), it is essential to correct for multiple hypothesis testing to reduce the false discovery rate (FDR). The Benjamini-Hochberg procedure is a commonly used method for this purpose. nih.gov

The interpretation of the data requires careful consideration of the underlying biochemistry. For example, an increase in the M+1 isotopologue of a downstream metabolite after administration of DL-Lysine-6-¹³C would indicate that the C6 carbon of lysine is being used for its synthesis. By mapping the labeled metabolites onto known metabolic pathways, it is possible to trace the flow of the ¹³C label and infer the activity of different pathways.

The use of a DL-racemic mixture adds a layer of complexity to the interpretation. The detection of labeled metabolites known to be derived from D-lysine metabolism would indicate the activity of these pathways. It is therefore important to have prior knowledge of the potential metabolic fates of both isomers to accurately interpret the data.

The following table outlines a typical data processing and analysis workflow for a stable isotope tracing experiment with DL-Lysine-6-¹³C:

| Step | Description | Key Considerations for DL-Lysine-6-¹³C |

| 1. Sample Analysis | LC-MS or GC-MS analysis of biological samples. | High-resolution MS is required to accurately resolve M+1 peaks. |

| 2. Data Pre-processing | Peak picking, feature detection, and retention time alignment. | |

| 3. Isotopologue Extraction | Extraction of mass isotopologue distributions (MIDs) for all detected metabolites. | Focus on extracting M0 and M+1 peaks for singly labeled species. |

| 4. Correction for Natural Abundance | Mathematical correction to remove the contribution of naturally occurring heavy isotopes. | Essential for accurate quantification of tracer incorporation. |

| 5. Calculation of Fractional Enrichment | Calculation of the percentage of a metabolite pool that is labeled with the tracer. | |

| 6. Statistical Analysis | Comparison of fractional enrichment between experimental groups using appropriate statistical tests (e.g., t-test, ANOVA) with FDR correction. | nih.gov |

| 7. Pathway Analysis | Mapping of significantly labeled metabolites onto known metabolic pathways. | Must consider pathways for both D- and L-lysine metabolism. |

| 8. Biological Interpretation | Drawing conclusions about metabolic pathway activity based on the observed labeling patterns. |

Theoretical Foundations of Stable Isotope Tracing in Biochemistry

Principles of Isotopic Mass Balance and Conservation

The fundamental principle governing stable isotope tracing is the law of mass conservation, which, when applied to metabolic systems, is referred to as isotopic mass balance. nih.gov This principle dictates that in a given system at a metabolic steady state, the rate at which a metabolite is produced must equal the rate at which it is consumed. nih.govnih.gov Consequently, the total amount of an isotope, including both its naturally abundant (e.g., ¹²C) and labeled (e.g., ¹³C) forms, remains constant within a defined metabolic pool, although its distribution among different molecules changes over time. whoi.edu

When a tracer like DL-Lysine-6-¹³C dihydrochloride (B599025) is introduced, the ¹³C atoms are incorporated into various downstream molecules through biochemical reactions. The analysis of the distribution of these heavy isotopes among different metabolites, known as mass isotopomer distribution (MID), provides a signature of the fluxes and activities of the enzymes in the pathways traveled by the precursor molecule. researchgate.net At an isotopic steady state, the labeling pattern of the metabolites becomes constant, reflecting a balance between the inflow of the labeled tracer and the outflow of both labeled and unlabeled products. nih.gov This balance is the cornerstone of metabolic flux analysis.

Table 1: Illustrative Example of Isotopic Mass Balance in a Simplified Protein Synthesis Pathway

| Parameter | Description | Example Value |

| Tracer Input | Rate of introduction of DL-Lysine-6-¹³C into the free amino acid pool. | 10 µmol/hr |

| Unlabeled Input | Rate of appearance of unlabeled Lysine (B10760008) from protein breakdown. | 90 µmol/hr |

| Total Pool Influx | Sum of labeled and unlabeled input into the free lysine pool. | 100 µmol/hr |

| Incorporation into Protein | Rate of removal of lysine from the pool for protein synthesis. | 70 µmol/hr |

| Oxidation | Rate of removal of lysine from the pool for catabolism. | 30 µmol/hr |

| Total Pool Efflux | Sum of all removal pathways from the free lysine pool. | 100 µmol/hr |

| Steady-State Condition | Total Influx = Total Efflux, maintaining a constant pool size. | 100 µmol/hr = 100 µmol/hr |

This table presents a hypothetical scenario to demonstrate the principle of mass balance. Actual values vary based on the biological system and experimental conditions.

Mathematical Frameworks for Deriving Metabolic Rates from Isotope Flux

Intracellular metabolic fluxes, the rates of biochemical reactions, cannot be measured directly. nih.govnih.gov Instead, they are inferred by integrating experimental data from isotope labeling experiments into sophisticated mathematical models. nih.govspringernature.com This approach is broadly known as Isotope-Assisted Metabolic Flux Analysis (iMFA) or ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov

The core of iMFA involves creating a metabolic network model that includes all relevant biochemical reactions, the stoichiometry of these reactions, and the specific atom transitions between substrates and products. nih.gov Experimental data, such as the uptake rates of the labeled substrate (e.g., ¹³C-lysine) and the mass isotopomer distributions of key metabolites measured by mass spectrometry, are then fed into the model. nih.govnih.gov An iterative optimization process is used to find the set of flux values that best explains the observed labeling patterns. nih.gov In essence, the algorithm simulates the labeling patterns that would result from a given set of fluxes and adjusts the fluxes until the simulated pattern matches the experimental data as closely as possible. nih.govspringernature.com

Recent advancements have also incorporated machine learning frameworks, such as ML-Flux, which can decipher complex isotope labeling patterns more rapidly and accurately than traditional methods by training neural networks on vast datasets of isotope pattern-flux pairs. biorxiv.orgenergy.gov

Table 2: Key Mathematical Approaches in Metabolic Flux Analysis

| Approach | Description | Key Features |

| Metabolic Flux Analysis (MFA) | A computational method to quantify all intracellular fluxes in a metabolic network at a steady state. nih.govnih.gov | Requires a stoichiometric model and measured extracellular fluxes. Does not require isotope tracers but has limited resolution for complex pathways. |

| Isotope-Assisted MFA (iMFA / ¹³C-MFA) | An advanced form of MFA that uses stable isotope labeling data to provide greater resolution and accuracy for intracellular fluxes. nih.govnih.gov | Integrates mass isotopomer distributions to resolve fluxes through converging pathways and cycles. nih.gov Assumes metabolic and isotopic steady state. |

| Kinetic Flux Profiling (KFP) | A non-steady-state approach that measures the rate of isotope incorporation into metabolites over time. nih.govuiowa.edu | Determines flux based on the turnover rate of the metabolite pool; useful for pathways that are slow to reach isotopic steady state. nih.govnih.gov |

| Machine Learning-Based Flux Analysis | Utilizes trained neural networks to predict metabolic fluxes directly from isotope labeling patterns. biorxiv.orgenergy.gov | Offers high speed and accuracy; can impute missing data points and handle complex datasets from multiple tracers. biorxiv.org |

Understanding Isotopic Equilibration and Pool Dynamics in Biological Systems

When a stable isotope tracer is introduced into a biological system, it enters a "metabolic pool," which represents the total amount of a specific metabolite available for reaction within a cell or tissue. osti.gov The tracer mixes with the pre-existing, unlabeled molecules (the "tracee"), and over time, the system moves towards a state of isotopic equilibrium, where the isotopic composition of the pool and its products becomes constant. numberanalytics.comresearchmap.jp This does not mean the reactions have stopped, but rather that the rate of incorporation of the labeled isotope is balanced by its rate of loss, resulting in a stable enrichment level. nih.gov

The time required to reach this isotopic steady state depends on the turnover rate and the size of the metabolic pool. nih.govnih.gov Pool turnover refers to the rate at which molecules within the pool are replaced. nih.gov Pools with high turnover rates, such as intermediates in glycolysis, may reach isotopic equilibrium within minutes, whereas pools with slow turnover rates, like structural proteins in skeletal muscle, can take many hours or even days to equilibrate. nih.govtechnologynetworks.com

Understanding these dynamics is critical for designing and interpreting tracer studies. For example, when using DL-Lysine-6-¹³C dihydrochloride to measure protein synthesis, the enrichment of the precursor pool (free lysine in the tissue) must be accurately determined to calculate the true rate of protein synthesis. nih.govnih.gov The dynamics of different tissue pools vary significantly; for instance, splanchnic (organ) proteins turn over much more rapidly than skeletal muscle proteins. nih.gov

Table 3: Representative Turnover Rates of Protein Pools in Different Human Tissues

| Tissue / Pool | Fractional Synthesis Rate (% per day) | Significance in Isotope Tracing |

| Splanchnic Tissues (e.g., Liver) | ~50% | Reaches isotopic steady state relatively quickly. Reflects rapid metabolic activity and protein export. nih.gov |

| Skeletal Muscle | ~1-1.5% | Slow turnover requires longer infusion times or highly sensitive detection methods to measure incorporation. nih.govtechnologynetworks.com |

| Plasma Proteins (e.g., Albumin) | Variable (e.g., ~10%/day) | Reflects synthesis primarily in the liver and can be measured from blood samples. |

| Whole Body Protein | ~4.6% | An aggregate measure representing the average turnover of all body proteins. |

Source: Data synthesized from findings in related research. nih.govtechnologynetworks.com Rates are approximate and vary based on age, nutritional state, and health status.

Emerging Research Avenues and Future Perspectives for Dl Lysine 6 13c Dihydrochloride

Development of Novel Applications in Systems Biology Research

The precise introduction of a 13C label at the sixth carbon position of lysine (B10760008) allows researchers to trace the fate of this essential amino acid through various metabolic and cellular processes. This has led to the development of novel applications in systems biology, a field that seeks to understand the complex interactions within biological systems.

One of the primary applications of DL-Lysine-6-13C dihydrochloride (B599025) in systems biology is in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By supplying cells with 13C-labeled lysine, researchers can track the incorporation of the labeled carbon into downstream metabolites and proteins. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the isotopic enrichment patterns, which can be mathematically modeled to calculate the intracellular metabolic fluxes. frontiersin.orgyoutube.com

A notable study on the lysine-producing bacterium Corynebacterium glutamicum demonstrated the power of 13C-based MFA. Researchers were able to map the metabolic flux distribution during different phases of a batch fermentation process, revealing a significant decrease in the reverse C4-decarboxylation flux at the anaplerotic node, which correlated with a threefold increase in lysine production. nih.gov This level of detailed understanding of metabolic regulation is crucial for optimizing industrial bioprocesses.

Another emerging application is in the study of protein and amino acid dynamics . The surface accessibility of lysine residues in proteins makes them excellent probes for investigating protein structure and interactions. frontiersin.org By labeling these residues with 13C, their dynamics can be studied using NMR relaxation experiments. nih.govnationalmaglab.org These studies provide insights into the conformational changes that proteins undergo, which are often critical for their function. For example, researchers have used 13C-methylated lysine to monitor the activation of protein kinases, revealing specific changes in the chemical environment of structurally important lysines as the enzyme transitions from an inactive to an active state. researchgate.net

The table below summarizes key research findings from studies utilizing 13C-labeled lysine in systems biology.

| Research Area | Organism/System | Key Finding | Reference |

| Metabolic Flux Analysis | Corynebacterium glutamicum | A 70% decrease in the in vivo reverse C(4)-decarboxylation flux was observed, correlating with a threefold increase in lysine production. | nih.gov |